molecular formula C6H9NO B8586068 1-(2,5-Dihydropyrrol-1-yl)ethanone

1-(2,5-Dihydropyrrol-1-yl)ethanone

Cat. No.: B8586068
M. Wt: 111.14 g/mol
InChI Key: ZVNLFLBMINTOIZ-UHFFFAOYSA-N
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Description

1-(2,5-Dihydropyrrol-1-yl)ethanone is a heterocyclic ketone featuring a partially saturated pyrrole ring (2,5-dihydropyrrol) linked to an acetyl group. The dihydro modification introduces partial saturation, altering conjugation and stability compared to fully aromatic pyrrole derivatives.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(2,5-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C6H9NO/c1-6(8)7-4-2-3-5-7/h2-3H,4-5H2,1H3

InChI Key

ZVNLFLBMINTOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dihydropyrrol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(2,5-Dihydropyrrol-1-yl)ethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dihydropyrrol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-(2,5-Dihydropyrrol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydropyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through interactions with enzymes, receptors, and other cellular components, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound A : 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopenten-1-yl]ethanone (CAS 752205-95-1)
  • Molecular Formula: C₁₁H₁₅NO
  • Structure: Incorporates a cyclopentenyl bridge between the dihydropyrrol ring and the ethanone group.
Compound B : 1-(2,5-Diphenyl-1H-pyrrol-3-yl)ethanone
  • Molecular Formula: C₁₈H₁₅NO
  • Molecular Weight : 261.324 g/mol
  • Structure : Features two phenyl substituents on the pyrrole ring, enhancing aromaticity and π-π stacking capabilities.
  • Key Differences: The phenyl groups increase molecular weight by ~100 g/mol compared to 1-(2,5-dihydropyrrol-1-yl)ethanone, significantly altering lipophilicity and electronic properties (e.g., stronger electron-withdrawing effects) .
Compound C : 1-(1H-Pyrrol-2-yl)ethanone
  • Molecular Formula: C₆H₇NO
  • Ionization Energy : 8.72 eV (electron impact method)
  • Structure: Fully unsaturated pyrrole ring attached to ethanone.
  • Key Differences : The absence of dihydro saturation results in a planar, aromatic system with higher resonance stabilization. This likely contributes to its lower ionization energy compared to dihydro derivatives, which may exhibit reduced conjugation .
Compound D : 1-(2-Chlorophenyl)ethanone
  • Molecular Formula : C₈H₇ClO
  • Structure : A simple aryl ketone with a chlorine substituent.
  • Key Differences : Lacks a heterocyclic ring, making it less polarizable. The chlorine atom provides strong electron-withdrawing effects, contrasting with the electron-donating nature of the dihydropyrrol group in the target compound .

Physicochemical and Reactivity Profiles

Property 1-(2,5-Dihydropyrrol-1-yl)ethanone Compound A Compound B Compound C Compound D
Molecular Weight (g/mol) ~153 (estimated) 201.25 261.32 123.12 154.59
Key Substituents Dihydropyrrol Cyclopentenyl Phenyl ×2 None (aromatic pyrrole) 2-Chlorophenyl
Ionization Energy (eV) Not reported Not reported Not reported 8.72 Not reported
Solubility Moderate in polar solvents Low (due to bulk) Low (highly lipophilic) Moderate High (polar solvents)
Reactivity Insights :
  • Synthetic Accessibility : Compound B (diphenyl derivative) and Compound D (chlorophenyl) may require multi-step syntheses involving Suzuki couplings or Friedel-Crafts acylations, whereas the target compound could be synthesized via simpler cyclization or condensation reactions .

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